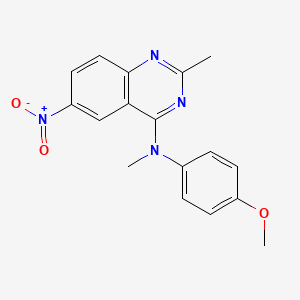
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine
Cat. No. B8682255
M. Wt: 324.33 g/mol
InChI Key: GUSPBKJDCQYMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07618975B2
Procedure details


4-Chloro-2-methyl-6-nitro-quinazoline. A mixture of 2-methyl-6-nitro-quinazoline-4-one (100 mg, 0.49 mmol) and diisopropylethylamine (250 uL) in 3 mL of toluene was heated to 120° C. for 1 h, then phosphorylchloride (50 uL, 0.54 mmol) was added and the mixture was heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature and poured into ice (about 15 g), basified with saturated NaHCO3 and extracted with 75 mL of ethyl acetate. The organic layer was washed with water (50 mL), 1N citric acid (50 mL), water (50 mL) and saturated NaCl, dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by column chromatography (15% ethyl acetate/hexanes) on silica gel to give the title compound (65.5 mg, 0.29 mmol, 60%). 1H NMR (CDCl3): 9.17 (d, J=2.4, 1H), 8.69 (dd, J=9.3, 2.4, 1H), 8.13 (d, J=9.3, 1H), 2.93 (s, 3H).





[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[C:4]([CH3:15])[N:3]=1.C[C:17]1NC(=O)[C:24]2[C:19](=[CH:20][CH:21]=[C:22]([N+]([O-])=O)[CH:23]=2)[N:18]=1.C(N(C(C)C)CC)(C)C.P(Cl)(Cl)(Cl)=O.[C:45]([O-])(O)=[O:46].[Na+]>C1(C)C=CC=CC=1>[CH3:45][O:46][C:22]1[CH:21]=[CH:20][C:19]([N:18]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=3)[N:5]=[C:4]([CH3:15])[N:3]=2)[CH3:17])=[CH:24][CH:23]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC2=CC=C(C=C2C(N1)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
250 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
50 μL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 80° C. for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 75 mL of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (50 mL), 1N citric acid (50 mL), water (50 mL) and saturated NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (15% ethyl acetate/hexanes) on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)N(C)C1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.29 mmol | |
| AMOUNT: MASS | 65.5 mg | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

